Cas no 85102-99-4 (1-benzyl-1H-imidazole-5-carbaldehyde)

1-benzyl-1H-imidazole-5-carbaldehyde structure
85102-99-4 structure
1-benzyl-1H-imidazole-5-carbaldehyde
85102-99-4
C11H10N2O
186.20990228653
MFCD02179539
60829
2773239

1-benzyl-1H-imidazole-5-carbaldehyde Properties

Names and Identifiers

    • 1-Benzyl-1H-imidazole-5-carboxaldehyde
    • 3-Benzyl-3H-imidazole-4-carboxaldehyde
    • 1-Benzyl-1H-imidazole-5-carbaldehyde
    • 3-Benzyl-3H-imidazole-4-carbaldehyde
    • 3-benzylimidazole-4-carbaldehyde
    • 1-benzyl-5-formylimidazole
    • 1-benzyl-5-imidazolecarbaldehyde
    • 1-benzyl-5-imidazolecarboxaldehyde
    • 1-Benzylimidazole-5-carbaldehyde
    • 1-benzylimidazole-5-carboxaldehyde
    • 1-(Phenylmethyl)-1H-imidazole-5-carboxaldehyde (ACI)
    • Imidazole-5-carboxaldehyde, 1-benzyl- (6CI)
    • 1-benzyl-5-imidazole carbaldehyde
    • PB14288
    • EN300-1173897
    • DTXSID80378299
    • 85102-99-4
    • CS-0053923
    • MFCD02179539
    • AKOS000302803
    • 1-benzyl-5-imidazole aldehyde
    • 4-(5-Formylimidazol-1-ylmethyl)benzene
    • CHEMBL191540
    • SCHEMBL1757759
    • QONDAZCJAPQGRX-UHFFFAOYSA-N
    • Q-103118
    • Z1201621646
    • P10221
    • AS-62750
    • 1-Benzyl-1H-imidazole-5-carboxaldehyde, AldrichCPR
    • +Expand
    • MFCD02179539
    • QONDAZCJAPQGRX-UHFFFAOYSA-N
    • 1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
    • O=CC1N(CC2C=CC=CC=2)C=NC=1

Computed Properties

  • 186.079313g/mol
  • 0
  • 1.4
  • 0
  • 2
  • 3
  • 186.079313g/mol
  • 186.079313g/mol
  • 34.9Ų
  • 14
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 1.74390
  • 34.89000
  • 1.592
  • 383.7℃ at 760 mmHg
  • 46-49°C
  • 185.8 °C
  • 1.12

1-benzyl-1H-imidazole-5-carbaldehyde Security Information

1-benzyl-1H-imidazole-5-carbaldehyde Customs Data

  • 2933290090
  • China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-benzyl-1H-imidazole-5-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036TW-250mg
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 ≥ 98% (HPLC)
250mg
$166.00 2024-04-21
A2B Chem LLC
AB48020-250mg
1-Benzyl-1H-imidazole-5-carboxaldehyde
85102-99-4 97%
250mg
$98.00 2024-04-19
abcr
AB150252-1 g
1-Benzyl-1H-imidazole-5-carboxaldehyde, 97%; .
85102-99-4 97%
1g
€191.60 2023-05-09
Alichem
A069003227-5g
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 95%
5g
$470.64 2023-08-31
Apollo Scientific
OR10353-1g
1-Benzyl-1H-imidazole-5-carboxaldehyde
85102-99-4 98%
1g
£109.00 2023-09-02
Chemenu
CM187285-100mg
3-Benzyl-3H-imidazole-4-carbaldehyde
85102-99-4 95+%
100mg
$128 2021-08-05
Cooke Chemical
BD7943131-250mg
1-Benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 98%
250mg
RMB 234.40 2023-09-07
Enamine
EN300-1173897-0.05g
1-benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 95%
0.05g
$21.0 2023-07-09
eNovation Chemicals LLC
Y1095858-1G
1-benzyl-1H-imidazole-5-carbaldehyde
85102-99-4 97%
1G
$185 2022-06-07
Fluorochem
059563-1g
3-Benzyl-3H-imidazole-4-carbaldehyde
85102-99-4 95%
1g
£110.00 2022-03-01

1-benzyl-1H-imidazole-5-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  3 h, 30 - 40 °C
Reference
Novel N-(4-piperidinyl)benzamide antimalarials with mammalian protein farnesyltransferase inhibitory activity
Ryckebusch, Adina; Gilleron, Pauline; Millet, Regis; Houssin, Raymond; Lemoine, Amelie; et al, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1324-1326

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
1.3 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ,  1,4-Dioxane ;  12 h, 45 °C
Reference
Structure-Guided Discovery of Potent Antifungals that Prevent Ras Signaling by Inhibiting Protein Farnesyl transferase
Wang, You; Xu, Feng; Nichols, Connie B. ; Shi, Yuqian; Hellinga, Homme W. ; et al, Journal of Medicinal Chemistry, 2022, 65(20), 13753-13770

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Dipotassium osmate Solvents: 1,4-Dioxane ,  Water
Reference
Synthesis of L-histidine specifically labeled with stable isotopes
Cappon, J. J.; Witters, K. D.; Baart, J.; Verdegem, P. J. E.; Hoek, A. C.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1994, 113(6), 318-28

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane
Reference
Preparation and structure determination of 1-benzyl-, 1-methyl- and 1H-5-[(2-nitro-2-phenyl)ethenyl]imidazoles
Aulaskari, Paula; Ahlgren, Markku; Rouvinen, Juha; Vainiotalo, Pirjo; Pohjala, Esko; et al, Journal of Heterocyclic Chemistry, 1996, 33(4), 1345-1354

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  6 h, 85 °C
Reference
Structure-based design of imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase
Ohkanda, Junko; Strickland, Corey L.; Blaskovich, Michelle A.; Carrico, Dora; Lockman, Jeffrey W.; et al, Organic & Biomolecular Chemistry, 2006, 4(3), 482-492

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → 60 °C; 24 h, 60 °C; cooled
Reference
Structurally Simple Inhibitors of Lanosterol 14α-Demethylase Are Efficacious In a Rodent Model of Acute Chagas Disease
Suryadevara, Praveen Kumar; Olepu, Srinivas; Lockman, Jeffrey W.; Ohkanda, Junko; Karimi, Mandana; et al, Journal of Medicinal Chemistry, 2009, 52(12), 3703-3715

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  3 h, 30 - 40 °C
Reference
Potent and Selective Farnesyl Transferase Inhibitors
Millet, Regis; Domarkas, Juozas; Houssin, Raymond; Gilleron, Pauline; Goossens, Jean-Francois; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6812-6820

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2)
Reference
Synthesis of N'-aryl- and N'-benzyl substituted imidazole-4- and imidazole-5-carbaldehydes
Antonini, Ippolito; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante, Synthesis, 1983, (1), 47-9

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Sodium hydroxide
Reference
Synthesis of 4(5)-acyl-, 1-substituted 5-acyl- and 1-substituted 4-acyl-1H-imidazoles from 4-aminoisoxazoles
Reiter, Lawrence A., Journal of Organic Chemistry, 1987, 52(13), 2714-26

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Acetic acid
Reference
The chemical simulation of the "ATP-imidazole" cycle
Ranganathan, Darshan; Farooqui, Firdous; Bhattacharyya, Dipti; Mehrotra, Sanjiv; Kesavan, K., Tetrahedron, 1986, 42(16), 4481-92

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Propionic acid Solvents: Acetonitrile ,  Water ;  2 h, 60 °C; overnight, rt
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  10 min, < 40 °C; 180 min, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Ammonia Solvents: Water ;  neutralized, rt
1.5 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide ;  10 min, rt; 180 min, rt
1.6 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Parallel liquid synthesis of N,N'-disubstituted 3-aminoazepin-2-ones as potent and specific farnesyl transferase inhibitors
Le Diguarher, Thierry; Ortuno, Jean-Claude; Dorey, Gilbert; Shanks, David; Guilbaud, Nicolas; et al, Bioorganic & Medicinal Chemistry, 2003, 11(14), 3193-3204

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane
Reference
Practical multigram synthesis for 4(5)-vinylimidazole
Kokosa, John M.; Szafasz, Richard A.; Tagupa, Eumar, Journal of Organic Chemistry, 1983, 48(20), 3605-7

1-benzyl-1H-imidazole-5-carbaldehyde Raw materials

1-benzyl-1H-imidazole-5-carbaldehyde Preparation Products

1-benzyl-1H-imidazole-5-carbaldehyde Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:85102-99-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85102-99-4)
TANG SI LEI
15026964105
2881489226@qq.com

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